1-(2-Aminoethyl)-proline
Overview
Description
1-(2-Aminoethyl)maleimide hydrochloride is a compound that has been used in various scientific research . It’s a derivative of maleimide with an aminoethyl group attached to it . Another similar compound, Aminoethylpiperazine (AEP), is a derivative of piperazine. This ethyleneamine contains three nitrogen atoms; one primary, one secondary and one tertiary .
Synthesis Analysis
While the exact synthesis process for “1-(2-Aminoethyl)-proline” is not available, a similar compound, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate, was successfully synthesized using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .
Molecular Structure Analysis
The molecular structure of these compounds can vary. For example, Aminoethylpiperazine (AEP) is a derivative of piperazine and contains three nitrogen atoms; one primary, one secondary and one tertiary .
Chemical Reactions Analysis
In a study, aqueous 1-(2-aminoethyl) piperazine (AEPZ) was identified as a potential candidate for CO2 capture solvent. The kinetics of absorption of CO2 in aqueous AEPZ was studied using a stirred cell reactor .
Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their classification. For primary and secondary amines, H-bond donation distinguishes their properties and reactivity from tertiary amines .
Scientific Research Applications
Blood Pressure Regulation and Cardiovascular Health 1-(2-Aminoethyl)-proline, identified in the form of Isoleucine-Proline-Proline (IPP) in milk protein hydrolysates, has been observed to exhibit blood pressure-lowering effects in individuals with stage 1 hypertension. A study demonstrated that daily consumption of IPP-rich milk protein hydrolysates significantly reduced both systolic and diastolic blood pressure compared to a placebo, indicating its potential as part of lifestyle changes aimed at managing high blood pressure (Boelsma & Kloek, 2010).
Influence on Endothelial Function and Arterial Stiffness Research suggests that peptides derived from milk casein, including Isoleucyl-Prolyl-Proline (Ile-Pro-Pro), may contribute to reducing arterial stiffness and potentially improving endothelial function. A study involving hypertensive subjects who consumed a milk-based drink containing Ile-Pro-Pro showed a significant decrease in the augmentation index, a measure of arterial stiffness, after prolonged intake. This indicates a beneficial effect on cardiovascular health, although no significant changes were observed in endothelial function (Jauhiainen et al., 2010).
Role in Modulating Taste Perception 1-(2-Aminoethyl)-proline, in the form of proline-rich proteins and free amino acids like L-Arg and L-Lys, has been found to modulate bitter taste perception, particularly in relation to the tasting of 6-n-propylthiouracil (PROP). Research indicates that supplementation of certain proteins and amino acids can enhance the bitter taste responsiveness to PROP, suggesting a functional role in taste perception mechanisms (Melis et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(2S)-1-(2-aminoethyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-3-5-9-4-1-2-6(9)7(10)11/h6H,1-5,8H2,(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZDEQCNPGDPQQ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665216 | |
Record name | 1-(2-Aminoethyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-proline | |
CAS RN |
693764-52-2 | |
Record name | 1-(2-Aminoethyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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